1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine

Vue d'ensemble

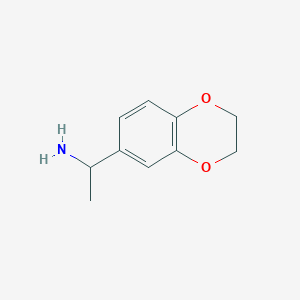

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is an organic compound with the molecular formula C10H13NO2. It is also known by its systematic name, this compound. This compound is characterized by a benzodioxane ring structure, which is a common motif in various bioactive molecules. It is used in various fields of scientific research due to its unique chemical properties.

Mécanisme D'action

- The primary target of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine is pyruvate kinase (PKM) . Pyruvate kinase is an enzyme involved in glycolysis, specifically catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. PKM plays a crucial role in energy production and metabolic regulation in humans .

- Changes in PKM activity may impact downstream processes, including ATP production, cell growth, and proliferation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine typically involves the reaction of 1,4-benzodioxane with ethylamine under specific conditions. The process generally includes:

Starting Materials: 1,4-benzodioxane and ethylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.

Applications De Recherche Scientifique

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: This compound has a similar structure but with a ketone group instead of an amine group.

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound has a butanoic acid group attached to the benzodioxane ring.

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is unique due to its specific amine group, which allows it to participate in a variety of chemical reactions and biological interactions that are not possible with its analogs. This makes it a valuable compound in both research and industrial applications.

Activité Biologique

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine, also known by its CAS number 122416-41-5, is a compound with potential biological significance. Its molecular formula is with a molecular weight of 179.22 g/mol. This compound has garnered attention due to its structural features that may confer various biological activities, particularly in relation to cholinergic pathways and enzyme interactions.

Structural Information

The structure of this compound is characterized by a benzodioxin moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| SMILES | CC(C1=CC2=C(C=C1)OCCO2)N |

| InChI | InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3 |

This compound primarily interacts with cholinesterase enzymes. By inhibiting these enzymes, it increases the levels of acetylcholine in the synaptic cleft, which can lead to enhanced cholinergic signaling. This mechanism is crucial for various physiological functions including muscle contraction and cognitive processes.

Enzyme Interaction

The compound's interaction with cholinesterase can be summarized as follows:

| Enzyme Target | Mode of Action | Resulting Effect |

|---|---|---|

| Cholinesterase | Inhibition | Increased acetylcholine levels |

This inhibition can potentially lead to a range of effects such as improved muscle function and enhanced cognitive abilities.

Case Studies

Research studies have explored the effects of similar compounds on biological systems. For instance:

- Cholinergic Pathway Modulation : A study demonstrated that compounds with similar structures could significantly enhance cholinergic neurotransmission in animal models, suggesting that this compound may exhibit comparable effects .

- Cell Cycle Regulation : Another investigation indicated that related benzodioxins could influence cell cycle progression through histone deacetylase inhibition, leading to G1 phase arrest in cancer cells .

The biochemical properties of this compound include its role in various cellular processes:

| Property | Description |

|---|---|

| Interaction with HDAC | Acts as an inhibitor |

| Cellular Effects | Influences cell signaling pathways |

These properties underscore its potential utility in therapeutic applications.

Propriétés

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUSRLBOAUOYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389825 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122416-41-5 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.